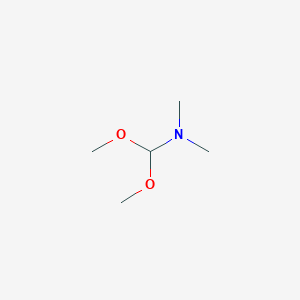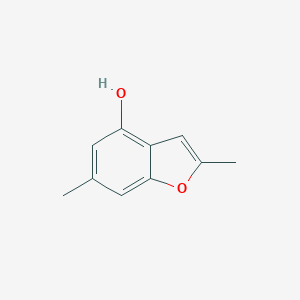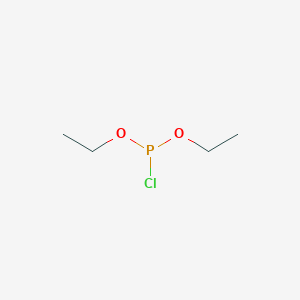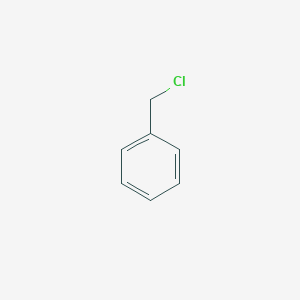
(-)-alpha-Tocophérol
Vue d'ensemble
Description
(-)-alpha-Tocopherol, commonly known as Vitamin E, is a fat-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage. It is one of the eight forms of tocopherols and tocotrienols, which are collectively known as Vitamin E. This compound is essential for maintaining the integrity of cell membranes and is widely used in dietary supplements, cosmetics, and food preservation.
Applications De Recherche Scientifique
Chemistry
In chemistry, (-)-alpha-Tocopherol is used as a standard antioxidant in various analytical methods to study oxidative stability and radical scavenging activities of different compounds.
Biology
In biological research, (-)-alpha-Tocopherol is studied for its role in cellular protection against oxidative stress. It is also used in cell culture media to investigate its effects on cell growth and viability.
Medicine
Medically, (-)-alpha-Tocopherol is explored for its potential therapeutic effects in preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.
Industry
In the industrial sector, (-)-alpha-Tocopherol is widely used as a preservative in food products to extend shelf life by preventing oxidation. It is also a key ingredient in cosmetic formulations for its skin-protective properties.
Mécanisme D'action
Target of Action
The primary target of (-)-alpha-Tocopherol, also known as Vitamin E, is the human body’s cellular antioxidant defense system. It plays a crucial role in neutralizing free radicals, particularly reactive oxygen species (ROS), that can cause oxidative damage to cells .
Mode of Action
(-)-alpha-Tocopherol interacts with its targets by donating a hydrogen atom from its hydroxyl group to free radicals. This action converts the free radicals into less reactive species, thereby preventing them from causing oxidative damage to cellular components such as lipids, proteins, and DNA .
Biochemical Pathways
The antioxidant activity of (-)-alpha-Tocopherol affects various biochemical pathways. It plays a significant role in lipid peroxidation prevention, a process that can lead to cell membrane damage. By neutralizing free radicals, (-)-alpha-Tocopherol helps maintain the integrity of cell membranes and protects polyunsaturated fatty acids (PUFAs), which are vital components of these membranes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (-)-alpha-Tocopherol significantly impact its bioavailability. After oral administration, it is absorbed in the intestines and incorporated into chylomicrons, which are then transported to the liver. The liver distributes (-)-alpha-Tocopherol to various tissues via lipoproteins. It is metabolized primarily in the liver and excreted in bile .
Result of Action
The molecular and cellular effects of (-)-alpha-Tocopherol’s action are primarily protective. By neutralizing free radicals, it prevents oxidative damage to cellular components, thereby maintaining cell function and integrity. This antioxidant action has implications for various health conditions, including cardiovascular disease, cancer, and neurodegenerative diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (-)-alpha-Tocopherol. Factors such as diet, lifestyle, and exposure to environmental toxins can affect the body’s antioxidant needs and the effectiveness of (-)-alpha-Tocopherol. Furthermore, the stability of (-)-alpha-Tocopherol can be affected by factors such as exposure to light, heat, and oxygen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha-Tocopherol typically involves the condensation of trimethylhydroquinone with isophytol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure high yield and purity. The reaction can be summarized as follows:
Trimethylhydroquinone+IsophytolH2SO4(-)-alpha-Tocopherol
Industrial Production Methods
Industrial production of (-)-alpha-Tocopherol often employs a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and maximize output. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity (-)-alpha-Tocopherol suitable for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-alpha-Tocopherol undergoes several types of chemical reactions, including:
Oxidation: (-)-alpha-Tocopherol can be oxidized to tocopheryl quinone in the presence of oxidizing agents such as potassium permanganate.
Reduction: The quinone form can be reduced back to (-)-alpha-Tocopherol using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various halogenating agents under controlled temperature and pressure.
Major Products Formed
Oxidation: Tocopheryl quinone.
Reduction: Regeneration of (-)-alpha-Tocopherol from its quinone form.
Substitution: Derivatives of (-)-alpha-Tocopherol with modified functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Beta-Tocopherol
- Gamma-Tocopherol
- Delta-Tocopherol
- Tocotrienols
Uniqueness
(-)-alpha-Tocopherol is unique among the tocopherols due to its higher bioavailability and superior antioxidant activity. It is the most potent form of Vitamin E in terms of biological activity and is preferentially retained in human tissues. This makes it the most effective form for dietary supplementation and therapeutic applications.
Propriétés
IUPAC Name |
(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-SYZUXVNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873171 | |
| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77171-97-2 | |
| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (-)-alpha-Tocopherol act as an antioxidant?
A1: (-)-alpha-Tocopherol is a potent antioxidant that functions as a free radical scavenger. [, , , , , ] It readily donates a hydrogen atom from its phenolic hydroxyl group to lipid radicals, effectively breaking the chain reaction of lipid peroxidation. [, ] This protective effect has been observed in various biological systems, including cell membranes, lipoproteins, and tissues. [, , , , , , , ]
Q2: Can (-)-alpha-Tocopherol protect against oxidative stress induced by specific compounds?
A2: Research suggests (-)-alpha-Tocopherol can suppress the increase of N1-acetylspermidine and putrescine in rat hepatocytes induced by paraquat, likely by neutralizing superoxide anions. []
Q3: Does (-)-alpha-Tocopherol interact with other antioxidants?
A3: Studies show a synergistic effect between (-)-alpha-Tocopherol and retinol. When both are present in liposomes, retinol enhances the inhibitory effect of (-)-alpha-Tocopherol on lipid peroxidation. [] This interaction suggests a potential cooperative effect of these antioxidants in biological systems.
Q4: Are there situations where (-)-alpha-Tocopherol might not be effective against lipid peroxidation?
A4: While a potent antioxidant, studies on rat brain homogenates show that even with increased (-)-alpha-Tocopherol concentrations, the degradation of polyunsaturated fatty acids during lipid peroxidation was limited, suggesting other factors might be at play. []
Q5: Can (-)-alpha-Tocopherol supplementation boost immunity?
A6: Studies in healthy elderly subjects indicate that short-term (-)-alpha-Tocopherol supplementation may enhance immune function, possibly by decreasing prostaglandin E2 and other lipid peroxidation products. []
Q6: Does (-)-alpha-Tocopherol interact with specific cellular components?
A8: Research demonstrates the presence of specific binding sites for (-)-alpha-Tocopherol on human erythrocyte membranes. [] These sites exhibit high and low affinity binding and are likely protein in nature, suggesting a regulated mechanism for (-)-alpha-Tocopherol uptake and function in red blood cells.
Q7: Can (-)-alpha-Tocopherol influence enzyme activity?
A9: Studies show that (-)-alpha-Tocopherol can inhibit Protein Kinase C (PKC) activity both in vitro and in vivo. [, , ] Specifically, (-)-alpha-Tocopherol appears to reduce the phosphorylation of PKC, particularly the delta isoform, which plays a role in neuronal plasticity in the hippocampus. []
Q8: How does (-)-alpha-Tocopherol content differ between human colostrum and infant formula?
A10: Human colostrum was found to contain a significantly higher concentration of (-)-alpha-Tocopherol (43% higher) compared to infant formulas. [] This finding highlights the superior nutritional content of human breast milk for newborns.
Q9: What analytical methods are used to measure (-)-alpha-Tocopherol and its oxidation products?
A11: Stable isotope dilution capillary gas chromatography-mass spectrometry is a reliable method to analyze (-)-alpha-Tocopherol and its oxidation products in tissues. [] This technique enables the quantification of alpha-tocopherolquinone, 5,6-epoxy-alpha-tocopherolquinone, 2,3-epoxy-alpha-tocopherolquinone, and alpha-tocopherolhydroquinone, providing a comprehensive assessment of vitamin E status. []
Q10: Are there faster methods for determining tocopherols in vegetable oils and oil-based products?
A12: A polarographic procedure offers a more rapid and precise alternative to the traditional gas-liquid chromatographic method for determining tocopherols in vegetable oils. [] This technique is particularly useful for monitoring nutritional content during processing.
Q11: Do structural modifications of (-)-alpha-Tocopherol impact its activity?
A13: Research suggests that the acetate form of (-)-alpha-Tocopherol does not exhibit the same synergistic effect with retinol as the non-esterified form, indicating the importance of the free hydroxyl group for this interaction. []
Q12: Are there any concerns regarding high doses of (-)-alpha-Tocopherol in newborns?
A14: While generally safe, high doses of (-)-alpha-Tocopherol (100 mg/kg) in very-low-birth-weight infants for prolonged periods, while potentially reducing some risks, have also been associated with increased risks of sepsis and necrotizing enterocolitis. [] Careful monitoring is crucial.
Q13: How does (-)-alpha-Tocopherol influence meat quality?
A15: Studies on meat products indicate a relationship between lipid oxidation and myoglobin oxidation, impacting off-flavor and discoloration. [] Higher (-)-alpha-Tocopherol concentrations in mitochondria were correlated with reduced lipid oxidation and metmyoglobin formation, suggesting a potential role for (-)-alpha-Tocopherol in preserving meat quality. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


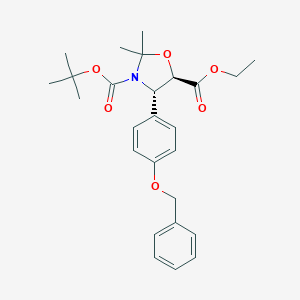

![ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B120531.png)
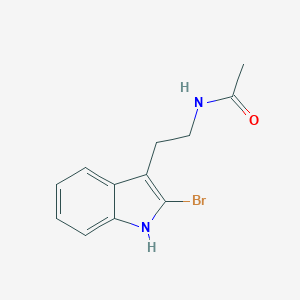

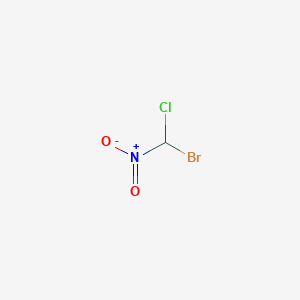
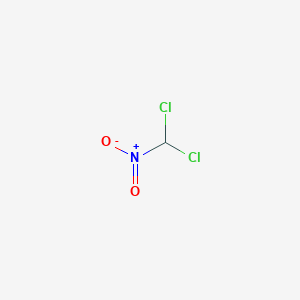
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)
